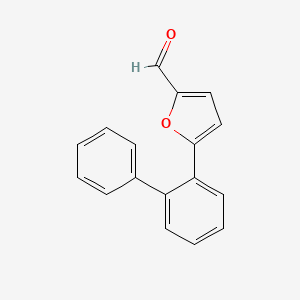
5-(Biphenyl-2-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Biphenyl-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by a furan ring substituted with a biphenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-2-yl)furan-2-carbaldehyde typically involves the reaction of biphenyl-2-carboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Biphenyl-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-(Biphenyl-2-yl)furan-2-carboxylic acid.
Reduction: 5-(Biphenyl-2-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Biphenyl-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Biphenyl-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and biphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(Biphenyl-2-yl)furan-2-carbaldehyde is unique due to the presence of both a biphenyl group and a furan ring, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H12O2 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
5-(2-phenylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-14-10-11-17(19-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
DRZDEIKILCCUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(O3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)
![[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14113935.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)
![[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)
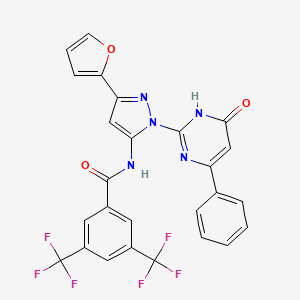
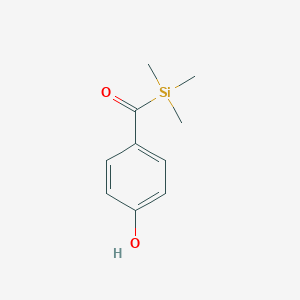
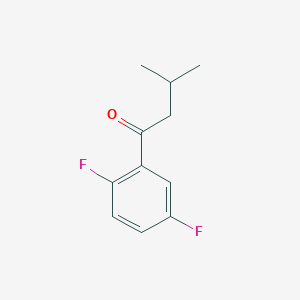
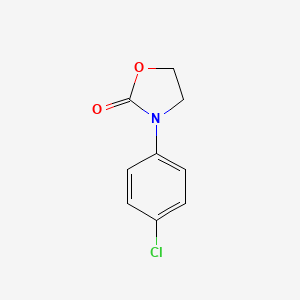
![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)
